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Introduction
RG2833, also known as RGFP109, is a potent, selective, and brain-permeant inhibitor of

histone deacetylase (HDAC) enzymes, specifically targeting HDAC1 and HDAC3. Its

development marked a significant step forward in the exploration of epigenetic therapies for

neurodegenerative disorders. Early research into RG2833 focused on its potential to modulate

gene expression silenced by pathological mechanisms, offering a novel therapeutic strategy for

diseases with epigenetic roots, most notably Friedreich's ataxia (FA). This technical guide

provides an in-depth overview of the foundational preclinical research that characterized the

discovery and initial validation of RG2833.

Mechanism of Action
RG2833 is a member of the pimelic diphenylamide class of HDAC inhibitors.[1] Its primary

mechanism of action is the inhibition of Class I HDACs, with high potency against HDAC1 and

HDAC3.[2] In many neurodegenerative diseases, including Friedreich's ataxia, the silencing of

critical genes is associated with the deacetylation of histones, leading to a condensed

chromatin state that is inaccessible to the transcriptional machinery.[1]
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By inhibiting HDAC1 and HDAC3, RG2833 promotes a state of histone hyperacetylation,

particularly on lysine residues of histone tails. This epigenetic modification neutralizes the

positive charge of histones, relaxing the chromatin structure and facilitating the binding of

transcription factors and RNA polymerase to gene promoters. In the context of Friedreich's

ataxia, this action specifically targets the silenced FXN gene, leading to the increased

expression of frataxin protein.[2]
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Caption: Mechanism of RG2833 in restoring frataxin expression.

Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of

RG2833.

Table 1: In Vitro Inhibitory Activity of RG2833
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Target Assay Type IC50 (nM) Ki (nM) Reference

HDAC1 Cell-free assay 60 32 [2]

HDAC3 Cell-free assay 50 5 [2]

Table 2: In Vitro Efficacy of RG2833 in Friedreich's Ataxia Patient-Derived Cells

Cell Type
Treatment
Concentration
(µM)

Duration
(hours)

Outcome Reference

Peripheral Blood

Mononuclear

Cells (PBMCs)

1 - 10 48

Dose-dependent

increase in FXN

mRNA

Peripheral Blood

Mononuclear

Cells (PBMCs)

10 72
Increase in

frataxin protein

iPSC-derived

Neuronal Cells
5 Not Specified

Upregulation of

FXN, inhibition of

deacetylase

[2]

Table 3: In Vivo Efficacy of RG2833 in Animal Models
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Animal Model Dosing Regimen Outcome Reference

KIKI Mouse (FA

model)

150 mg/kg, single

injection

Correction of frataxin

deficiency in brain and

heart at 24 hours

KIKI Mouse (FA

model)

100 mg/kg, s.c.,

chronic dosing

Well-tolerated, no

toxicity

YG8R FRDA Mouse 100 mg/kg, s.c.

Improved motor

coordination,

increased frataxin

protein in the brain

Parkinsonian

Marmoset

30 mg/kg p.o., once

daily for 6 days

37% reduction in

dyskinesia one week

after cessation

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

foundational research.

Cell-Free HDAC Activity Assay
This protocol outlines the determination of the inhibitory activity of RG2833 on HDAC1 and

HDAC3 in a cell-free system.

Objective: To determine the IC50 and Ki values of RG2833 for HDAC1 and HDAC3.

Materials:

Recombinant human HDAC1 and HDAC3 enzymes

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., trypsin in assay buffer)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RG2833 stock solution (in DMSO)

384-well black microplates

Fluorometric microplate reader

Procedure:

Prepare serial dilutions of RG2833 in assay buffer.

In a 384-well plate, add the diluted RG2833 or vehicle (DMSO) to the wells.

Add the HDAC enzyme (HDAC1 or HDAC3) to each well and incubate for a pre-determined

time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate to each well.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated

substrate, releasing a fluorescent signal.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm,

emission at 460 nm).

Calculate the percentage of inhibition for each RG2833 concentration relative to the vehicle

control.

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response

curve. Ki values can be calculated using the Cheng-Prusoff equation if the substrate

concentration and Km are known.

Frataxin Upregulation Assay in Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the evaluation of RG2833's ability to increase frataxin expression in

cells from Friedreich's ataxia patients.
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Objective: To measure the change in FXN mRNA and frataxin protein levels in patient-derived

PBMCs following treatment with RG2833.

Materials:

Whole blood from Friedreich's ataxia patients

Ficoll-Paque PLUS

Phosphate-buffered saline (PBS)

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and

streptomycin

RG2833 stock solution (in DMSO)

RNA extraction kit

qRT-PCR reagents (reverse transcriptase, primers, and probes for FXN and a housekeeping

gene)

Protein lysis buffer

Antibodies for Western blot or ELISA (primary anti-frataxin antibody, secondary HRP-

conjugated antibody)

Chemiluminescent substrate

Procedure:

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation.

Cell Culture and Treatment: Plate the isolated PBMCs in RPMI-1640 medium and treat with

various concentrations of RG2833 (e.g., 1, 2.5, 5, 10 µM) or vehicle (DMSO).

Incubation:
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For mRNA analysis, incubate the cells for 48 hours.

For protein analysis, incubate the cells for 72 hours.

Sample Collection:

RNA: Harvest the cells, wash with PBS, and extract total RNA using a commercial kit.

Protein: Harvest the cells, wash with PBS, and lyse the cells in protein lysis buffer.

Quantification:

qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time

PCR to measure the relative expression of FXN mRNA, normalized to a housekeeping

gene.

Western Blot or ELISA: Determine the concentration of frataxin protein in the cell lysates

using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow for In Vitro Frataxin Upregulation
in PBMCs
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Caption: Workflow for assessing RG2833 efficacy in FA patient PBMCs.
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Conclusion
The early research and discovery of RG2833 laid a robust foundation for its development as a

potential therapeutic agent for Friedreich's ataxia and other neurodegenerative disorders. The

preclinical data demonstrated its potent and selective inhibition of HDAC1 and HDAC3, leading

to the targeted upregulation of the FXN gene and a subsequent increase in frataxin protein

levels in patient-derived cells and animal models. The detailed experimental protocols

established during this phase were critical for the continued investigation and clinical evaluation

of this promising epigenetic modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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